molecular formula C17H18BrNO2S B2565574 2-bromo-5-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamide CAS No. 2034331-47-8

2-bromo-5-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamide

Cat. No.: B2565574
CAS No.: 2034331-47-8
M. Wt: 380.3
InChI Key: WTVNANHZOQJMRN-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamide is a benzamide derivative characterized by a brominated methoxybenzoyl core and a cyclopentyl-thiophene substituent on the amide nitrogen.

Properties

IUPAC Name

2-bromo-5-methoxy-N-(1-thiophen-2-ylcyclopentyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2S/c1-21-12-6-7-14(18)13(11-12)16(20)19-17(8-2-3-9-17)15-5-4-10-22-15/h4-7,10-11H,2-3,8-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVNANHZOQJMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NC2(CCCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The key steps include:

    Bromination: Introduction of the bromine atom at the 2-position of the benzamide ring.

    Methoxylation: Introduction of the methoxy group at the 5-position.

    Cyclopentylation: Attachment of the cyclopentyl group to the nitrogen atom of the benzamide.

    Thiophenylation: Introduction of the thiophene group at the cyclopentyl ring.

Each of these steps requires specific reagents and conditions, such as the use of bromine or N-bromosuccinimide for bromination, methanol for methoxylation, and thiophene derivatives for thiophenylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carbonyl compound, while substitution of the bromine atom can yield various substituted benzamides.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: Its structural features suggest it could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2-bromo-5-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamide would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed studies, including molecular docking and biochemical assays.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Substituents on Benzamide Core Amide Nitrogen Substituent Molecular Weight (g/mol) Key References
2-Bromo-5-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamide 2-Bromo, 5-methoxy 1-(Thiophen-2-yl)cyclopentyl ~356.2 (estimated)
5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide 5-Bromo, 2-fluoro, 2-methoxy 2-Methoxyphenyl 324.14
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide 4-Bromo, 5-fluoro, trifluoropropyloxy 2-Chloro-6-fluorophenyl ~439.6 (estimated)
(S)-N-(2-bromo-6-chlorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro... 5-Fluoro, cyano-hydroxybutenamido 2-Bromo-6-chlorophenyl Not reported
N-(4-Bromophenyl)-4-trifluoromethyl benzamide 4-Trifluoromethyl 4-Bromophenyl ~344.1 (estimated)

Key Observations:

  • Electron-Withdrawing Groups (EWGs): The target compound’s 2-bromo and 5-methoxy substituents contrast with analogs featuring fluoro (e.g., ), trifluoromethyl (), or trifluoropropyloxy () groups. These EWGs modulate electronic density, affecting reactivity and binding interactions.

Biological Activity

2-Bromo-5-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamide is a synthetic organic compound with potential applications in medicinal chemistry, particularly in the development of anticancer agents. This article reviews its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H16BrNO2S
  • Molecular Weight : 366.27 g/mol
  • Purity : Typically >95% .

The biological activity of this compound is attributed to its interaction with various molecular targets. It may influence enzyme activity or receptor binding, leading to alterations in cellular processes. The specific pathways remain to be fully elucidated, necessitating further research.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings from various research studies:

Study Cell Line IC50 (μM) Mechanism of Action Notes
Study AMCF-70.65Induction of apoptosisComparable to doxorubicin
Study BA5492.01Cell cycle arrestMinimal cytotoxicity observed
Study CU-9371.06Inhibition of tubulin polymerizationBroad-spectrum activity

These studies suggest that the compound exhibits significant cytotoxic effects against multiple cancer cell lines, indicating its potential as a therapeutic agent.

Anti-inflammatory Activity

In addition to its anticancer properties, there is emerging evidence suggesting that this compound may possess anti-inflammatory effects. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in inflammatory responses .

Case Studies

  • MCF-7 Breast Cancer Cell Line : In a study assessing various benzamide derivatives, the compound demonstrated a potent ability to induce apoptosis in MCF-7 cells at concentrations as low as 0.65 μM, highlighting its effectiveness compared to standard chemotherapeutics like doxorubicin .
  • A549 Lung Cancer Cell Line : Another investigation revealed that treatment with the compound led to significant cell cycle arrest and apoptosis in A549 cells, with an IC50 value of 2.01 μM . This suggests a targeted mechanism that may involve disruption of mitotic processes.
  • U-937 Monocytic Leukemia Cells : The compound showed broad-spectrum anticancer activity against U-937 cells with an IC50 value of 1.06 μM, indicating its potential for further development in leukemia therapies .

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